molecular formula C23H19N5O4S2 B2628244 8-[(furan-2-yl)methyl]-12-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one CAS No. 1242939-32-7

8-[(furan-2-yl)methyl]-12-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one

Cat. No.: B2628244
CAS No.: 1242939-32-7
M. Wt: 493.56
InChI Key: WZTVCSGWNDJNOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 8-[(furan-2-yl)methyl]-12-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one is a complex organic molecule featuring multiple functional groups, including furan, benzoxazine, and thia-triazatricyclo structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the furan and benzoxazine intermediates. The furan moiety can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the benzoxazine ring is typically formed via the condensation of an amine with a phenol and formaldehyde. The final assembly of the compound involves the coupling of these intermediates under specific conditions, such as the use of a base catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The key challenges in industrial production would be ensuring the purity of the intermediates and the final product, as well as minimizing the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, benzoxazolidines, and substituted thia-triazatricyclo derivatives .

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the furan ring can interact with enzymes involved in oxidative stress, while the benzoxazine ring can bind to receptors involved in inflammatory pathways. The thia-triazatricyclo core may interact with nucleic acids, affecting gene expression.

Properties

IUPAC Name

8-(furan-2-ylmethyl)-12-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4S2/c1-14-4-5-18-17(11-14)26(7-9-32-18)19(29)13-34-23-25-24-22-27(12-15-3-2-8-31-15)21(30)20-16(28(22)23)6-10-33-20/h2-6,8,10-11H,7,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTVCSGWNDJNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=NN=C4N3C5=C(C(=O)N4CC6=CC=CO6)SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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